4-Fluoro-2-isobutylpyridine
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Overview
Description
4-Fluoro-2-isobutylpyridine is a fluorinated pyridine derivative with the molecular formula C9H12FN. This compound is part of the broader class of fluoropyridines, which are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-isobutylpyridine can be achieved through various methods. One common approach involves the fluorination of 2-isobutylpyridine using a fluorinating agent such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of specialized fluorinating reagents and catalysts to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, followed by selective fluorination and purification .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The pyridine ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
4-Fluoro-2-isobutylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-isobutylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in the biological activity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-isobutylpyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
4-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom.
2,4,6-Trimethylpyridine: A non-fluorinated pyridine with multiple methyl groups
Uniqueness
4-Fluoro-2-isobutylpyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-fluoro-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
TXGNCQXUBHUKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=CC(=C1)F |
Origin of Product |
United States |
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